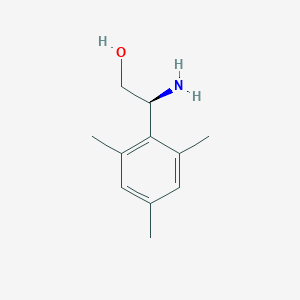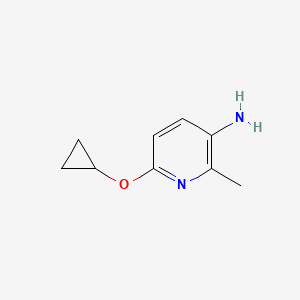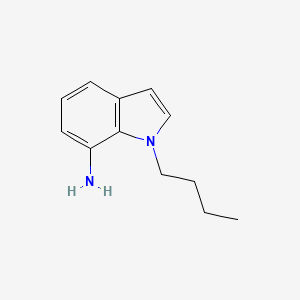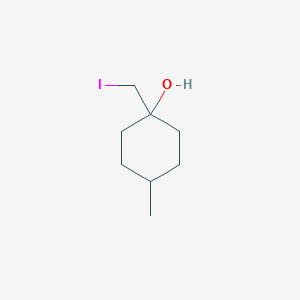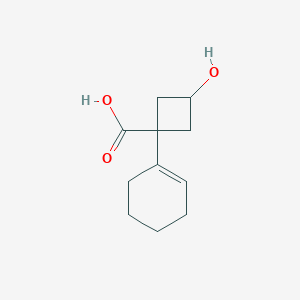
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexene ring attached to a cyclobutane ring with a hydroxyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexene with a suitable cyclobutane derivative in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of cyclohexene derivatives followed by cyclization. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohex-1-en-1-yl-3-oxocyclobutane-1-carboxylic acid, while reduction of the carboxylic acid group can produce 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutanol.
Applications De Recherche Scientifique
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The cyclohexene and cyclobutane rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.
Cyclohexenylboronic acid: Contains a cyclohexene ring and a boronic acid group.
Cyclohexenylmethyl ketone: Features a cyclohexene ring and a methyl ketone group.
Uniqueness
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both a cyclohexene and a cyclobutane ring, along with hydroxyl and carboxylic acid functional groups. This combination of structural features provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h4,9,12H,1-3,5-7H2,(H,13,14) |
Clé InChI |
JVMPILPHMFGECQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2(CC(C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
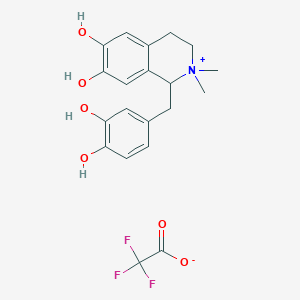
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
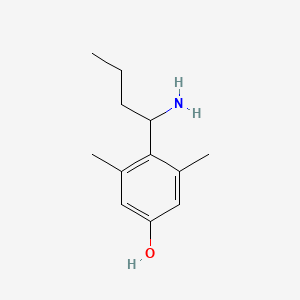

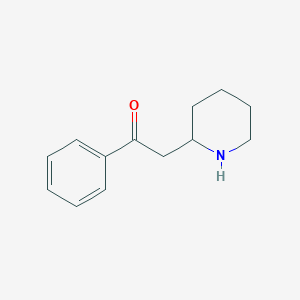


![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)
